molecular formula C25H19NO7S B2789692 Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate CAS No. 476366-98-0

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate

Cat. No. B2789692
CAS RN: 476366-98-0
M. Wt: 477.49
InChI Key: NZHIVMCSHCSKAC-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H19NO7S and its molecular weight is 477.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. The presence of the 1,3-benzodioxol moiety is significant as it is found in various natural and synthetic molecules exhibiting a broad spectrum of biological activities, including anticancer properties . Researchers have designed and synthesized derivatives based on this structure to evaluate their efficacy against different cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia. These studies aim to establish structure-activity relationships and optimize the compounds for better anticancer activity.

Tubulin Polymerization Inhibition

The compound’s structure suggests that it may act on microtubules, which are crucial for cell division. By inhibiting tubulin polymerization, it could potentially serve as a microtubule-targeting agent, causing mitotic blockade and cell apoptosis. This mechanism is a leading target for anticancer agents, and the compound could contribute to the development of new therapies .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies on derivatives of this compound have shown that they can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This is a critical pathway for anticancer drugs as it leads to the controlled death of cancerous cells, preventing their proliferation .

Design and Synthesis of N-Fused Heteroaryl Indoles

The compound serves as a template for the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing N-fused heteroaryl moieties. These indoles are synthesized via palladium-catalyzed C-N cross-coupling and are evaluated for their anticancer activity. The compound’s structure aids in understanding the activity of indoles against various cancer cell lines .

Structure-Activity Relationship Studies

The compound is used in structure-activity relationship (SAR) studies to understand the effect of different substitutions on biological activity. These studies help in identifying the most potent analogs and understanding the molecular basis of their activity, which is crucial for drug development .

Template for Antitubulin Agents

Based on the structure of antitubulin molecules, the compound can be used to explore the utility of indoles as anticancer agents. Antitubulin agents are known for their ability to disrupt microtubule assembly, which is a promising approach for cancer treatment. The compound’s structure provides insights into the design of new antitubulin agents .

properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO7S/c1-13-21(10-14-7-8-18-19(9-14)32-12-31-18)34-24(22(13)25(29)30-2)26-23(28)20-11-16(27)15-5-3-4-6-17(15)33-20/h3-9,11H,10,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHIVMCSHCSKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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